molecular formula C18H19NO3S B2899702 2-{[2-(3,4-Dimethylanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid CAS No. 339108-42-8

2-{[2-(3,4-Dimethylanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid

Cat. No.: B2899702
CAS No.: 339108-42-8
M. Wt: 329.41
InChI Key: RTSNGAJLQKAACD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(3,4-Dimethylanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid is a sulfanyl acetic acid derivative featuring a 3,4-dimethyl-substituted anilino group attached to a phenyl ring. This compound’s structure includes a thioether linkage connecting the phenylacetamide core to the acetic acid moiety, a design common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

2-[2-(3,4-dimethylanilino)-2-oxo-1-phenylethyl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-12-8-9-15(10-13(12)2)19-18(22)17(23-11-16(20)21)14-6-4-3-5-7-14/h3-10,17H,11H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSNGAJLQKAACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C2=CC=CC=C2)SCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pharmacologically active molecules, enabling comparisons based on substituent effects and biological activity.

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The 3,4-dimethyl groups on the target compound’s aniline ring are electron-donating, increasing electron density and lipophilicity. This contrasts with diclofenac ’s 2,6-dichloro substituents (electron-withdrawing), which enhance polarity and metabolic stability .
    • The 4-methoxy group in the analog from introduces moderate polarity, balancing solubility and permeability .
  • Impact on Solubility and Bioavailability: The target compound’s higher molar mass (356.44 g/mol) and nonpolar substituents suggest lower aqueous solubility compared to the 4-methoxy analog (331.39 g/mol) . WY-14,643’s pyrimidine ring and chlorine substituent may improve target specificity but require higher doses (250 mg/kg in mice) for efficacy, indicating reduced potency or bioavailability .

Q & A

Q. What are the recommended synthetic routes for 2-{[2-(3,4-Dimethylanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid, and how do reaction parameters influence yield?

  • Methodology : The synthesis typically involves coupling reactions between thiol-containing intermediates and activated acetamide derivatives. Key steps include:

Thiol-alkylation : Reacting a mercaptoacetic acid derivative with a halogenated precursor (e.g., bromo- or chloro-substituted phenylethyl ketone) under basic conditions (e.g., K₂CO₃ in DMF).

Amide bond formation : Introducing the 3,4-dimethylanilino group via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous solvents like dichloromethane .

  • Critical parameters :
  • Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may degrade heat-sensitive intermediates.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol groups.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is essential for isolating high-purity product .

Q. How should researchers characterize the molecular structure of this compound using spectroscopic methods?

  • Methodology :
  • ¹H/¹³C NMR : Assign peaks based on substituent effects:
  • The sulfanyl-acetic acid moiety shows characteristic δ ~3.5 ppm (CH₂-S) and δ ~170 ppm (COOH).
  • Aromatic protons from the 3,4-dimethylanilino group appear as multiplets in δ 6.5–7.5 ppm .
  • FT-IR : Confirm functional groups via stretches:
  • N-H (amide): ~3300 cm⁻¹.
  • C=O (amide and acid): ~1650–1700 cm⁻¹.
  • S-CH₂: ~650–750 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to confirm synthetic accuracy .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects) be resolved methodologically?

  • Methodology :
  • Dose-response profiling : Conduct parallel assays (e.g., MIC for antimicrobial activity and COX-2 inhibition for anti-inflammatory effects) across varying concentrations (1–100 µM) to identify activity thresholds .
  • Target specificity studies : Use siRNA knockdown or CRISPR-Cas9 models to isolate pathways (e.g., NF-κB for inflammation vs. bacterial membrane disruption for antimicrobial effects) .
  • Data normalization : Account for assay-specific variables (e.g., cell line viability, solvent interference) using internal controls (e.g., DMSO vehicle) .

Q. What computational and experimental approaches optimize the compound's reactivity for specific pharmacological targets?

  • Methodology :
  • Quantum chemical calculations : Employ density functional theory (DFT) to model electron density at the sulfanyl group, predicting nucleophilic attack sites for covalent inhibitor design .
  • Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina to prioritize synthesis of derivatives with improved binding affinities .
  • Kinetic assays : Measure on/off rates (via surface plasmon resonance) to validate computational predictions and refine substituent effects (e.g., methyl vs. methoxy groups) .

Q. How can researchers address stability challenges (e.g., hydrolytic degradation) during in vitro bioactivity studies?

  • Methodology :
  • pH stability profiling : Incubate the compound in buffers (pH 3–10) and monitor degradation via HPLC at 24/48/72-hour intervals. Stabilizing excipients (e.g., cyclodextrins) may be required for acidic conditions .
  • Light/temperature sensitivity : Store lyophilized samples at -20°C under argon to prevent oxidation of the sulfanyl group .
  • Metabolic stability assays : Use liver microsomes (human/rodent) to identify cytochrome P450-mediated degradation pathways, guiding structural modifications (e.g., fluorination) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields (e.g., 45% vs. 70%) for this compound?

  • Methodology :
  • Reaction monitoring : Use in-situ FT-IR or LC-MS to identify intermediate byproducts (e.g., disulfide formation) that reduce yield .
  • Solvent/base optimization : Compare yields in DMF vs. THF and with alternative bases (e.g., NaH vs. K₂CO₃) to determine ideal conditions .
  • Scale-up effects : Pilot small-scale (mg) vs. preparative (g) syntheses to assess reproducibility; gradients in heating/cooling rates may explain variability .

Methodological Innovations

Q. How can integrated computational-experimental workflows accelerate the discovery of derivatives with enhanced bioactivity?

  • Methodology :
  • Reaction path screening : Use automated platforms (e.g., Chemspeed) to test 10–20 derivatives synthesized via parallel routes, guided by DFT-predicted reactivities .
  • High-throughput screening (HTS) : Pair combinatorial libraries with phenotypic assays (e.g., apoptosis induction in cancer cells) to prioritize lead compounds .
  • Machine learning : Train models on existing SAR data to predict untested derivatives’ bioactivity, reducing experimental iterations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.